Product packaging for 2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole(Cat. No.:CAS No. 919119-85-0)

2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole

Cat. No.: B12620084
CAS No.: 919119-85-0
M. Wt: 227.30 g/mol
InChI Key: MKZDMRJFUGIFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole is a sophisticated indole derivative designed for advanced research applications. This compound features an indole scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules and natural products. The indole core is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties (Future Journal of Pharmaceutical Sciences, 2020) . The specific substitution pattern on this molecule, combining a methoxy group at the 1-position with a cyclohex-2-en-1-yl moiety at the 2-position, makes it a valuable intermediate for organic synthesis and drug discovery. It is particularly useful for researchers investigating the structure-activity relationships of indole-based compounds, developing new synthetic methodologies such as Fischer indole synthesis or Larock indole synthesis (PMC, 2021) , and exploring novel bioactive agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B12620084 2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole CAS No. 919119-85-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919119-85-0

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-cyclohex-2-en-1-yl-1-methoxyindole

InChI

InChI=1S/C15H17NO/c1-17-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h3,5-7,9-12H,2,4,8H2,1H3

InChI Key

MKZDMRJFUGIFBS-UHFFFAOYSA-N

Canonical SMILES

CON1C2=CC=CC=C2C=C1C3CCCC=C3

Origin of Product

United States

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Cyclohex 2 En 1 Yl 1 Methoxy 1h Indole

Reaction Profiles of the Indole (B1671886) Heterocycle in 2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole

The indole nucleus, an aromatic heterocyclic system, is characterized by its electron-rich nature, which dictates its reactivity. The presence of the 1-methoxy group and the 2-cyclohexenyl substituent significantly modulates the standard reactivity of the indole ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. The pyrrole (B145914) ring of the indole is significantly more reactive towards electrophiles than the benzene (B151609) ring. quora.com This reactivity is driven by the ability of the nitrogen lone pair to stabilize the intermediate carbocation (arenium ion).

For indole itself, electrophilic attack occurs predominantly at the C3 position. quora.comic.ac.ukyoutube.com This preference is explained by the formation of a more stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring. youtube.com

In the case of this compound, the presence of substituents modifies this pattern:

1-Methoxy Group: The methoxy (B1213986) group on the nitrogen atom is electron-donating, further activating the indole nucleus towards electrophilic attack.

2-Cyclohexenyl Group: This alkyl substituent at the C2 position sterically hinders attack at that position and electronically directs incoming electrophiles to other positions.

Given these factors, electrophilic substitution on this compound is strongly directed to the C3 position . If the C3 position were blocked, substitution would likely occur on the benzene ring, typically at the C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionElectrophile (E+)Predicted Major ProductRationale
NitrationNO₂⁺3-Nitro-2-(cyclohex-2-en-1-yl)-1-methoxy-1H-indoleHighest nucleophilicity at C3. youtube.com
HalogenationBr⁺, Cl⁺3-Bromo-2-(cyclohex-2-en-1-yl)-1-methoxy-1H-indoleHigh reactivity of indole allows for halogenation under mild conditions.
SulfonationSO₃This compound-3-sulfonic acidReaction often occurs with a pyridine-sulfur trioxide complex. youtube.com
Friedel-Crafts AcylationRCO⁺3-Acyl-2-(cyclohex-2-en-1-yl)-1-methoxy-1H-indoleTypically requires a Lewis acid catalyst, but the high reactivity of indole may allow for milder conditions. lkouniv.ac.in

Nucleophilic Additions and Rearrangements

While electrophilic substitution is characteristic of the electron-rich indole ring, the presence of a 1-methoxy group enables a unique mode of reactivity: nucleophilic substitution. The 1-methoxy group can act as a leaving group, particularly when an electron-withdrawing group is present on the indole nucleus, typically at the C3 position. nii.ac.jpscispace.com

Studies on 1-methoxyindole-3-carbaldehyde (B1618907) have shown that it acts as a versatile electrophile, reacting regioselectively with various nucleophiles at the C2 position . nii.ac.jpresearchgate.net This reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the displacement of the 1-methoxy group and the formation of a 2-substituted indole.

Rearrangements involving the 1-methoxy group are also mechanistically plausible. For example, under certain conditions, a Claisen-type rearrangement could be envisioned if a suitable allyl ether were formed at a different position on the molecule, though this is not a direct reaction of the starting compound. nii.ac.jp

Oxidation and Reduction Chemistry of the Indole Ring

The electron-rich pyrrole moiety of the indole ring is susceptible to both oxidation and reduction.

Oxidation: The indole ring can be oxidized under various conditions, often leading to complex product mixtures. The double bond between C2 and C3 is particularly reactive. Common oxidation products include oxindoles, dioxindoles, and isatins, resulting from the cleavage of the C2-C3 bond. The 1-methoxy group may influence the stability of intermediates and the final product distribution. Dehydrogenation of the dihydroindole (indoline) precursor is a common synthetic route to indoles, often employing reagents like palladium on carbon (Pd/C) or sodium tungstate. researchgate.net

Reduction: The indole ring can be selectively reduced to an indoline (B122111) (2,3-dihydroindole). A notable method involves the use of triethylsilane in trifluoroacetic acid, which leads to the stereoselective formation of cis-indolines. researchgate.net Catalytic hydrogenation with catalysts like platinum, palladium, or rhodium can also achieve this reduction, though conditions may also lead to the reduction of the cyclohexene (B86901) double bond.

Table 2: Summary of Oxidation and Reduction Reactions of the Indole Core

Reaction TypeTypical ReagentsResulting Structure
OxidationO₃, NaIO₄, CrO₃Oxindoles, Isatins, or ring-opened products
ReductionEt₃SiH/TFA, H₂/Pd, NaBH₃CN2-(Cyclohex-2-en-1-yl)-1-methoxyindoline

Reactivity of the Cyclohex-2-en-1-yl Moiety

The cyclohexene portion of the molecule provides a second, distinct center of reactivity, primarily associated with its carbon-carbon double bond.

Cycloaddition Reactions Involving the Cyclohexene Double Bond

The double bond in the cyclohexene ring can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgnumberanalytics.com In this type of reaction, the cyclohexene derivative reacts with a conjugated diene to form a new six-membered ring, resulting in a polycyclic structure. fiveable.menumberanalytics.comslideshare.net

The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. openstax.orglibretexts.org The regioselectivity and rate of the Diels-Alder reaction are influenced by the electronic nature of both the diene and the dienophile. Electron-withdrawing groups on the dienophile typically accelerate the reaction with electron-rich dienes (normal-demand Diels-Alder). The indole substituent on the cyclohexene ring may exert a modest electronic effect on the double bond.

Table 3: Representative Diels-Alder Reaction

DieneConditionsProduct Type
1,3-ButadieneThermal (Heat)Tricyclic adduct with a new fused six-membered ring
CyclopentadieneThermal (Heat)Polycyclic bridged adduct

The stereochemical outcome of these reactions often follows the "endo rule," which predicts that substituents on the dienophile will preferentially occupy the endo position in the transition state, leading to the endo product. libretexts.orglibretexts.org

Electrophilic and Radical Additions to the Cyclohexene Ring

The double bond of the cyclohexene ring readily undergoes addition reactions with both electrophiles and radicals.

Electrophilic Addition: Alkenes react with electrophiles like halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl). chemguide.co.uk The reaction proceeds through the attack of the π-electrons of the double bond on the electrophile, typically forming a cyclic intermediate (e.g., a bromonium ion in the case of bromine addition). chemguide.co.ukyoutube.com This intermediate is then opened by a nucleophile (e.g., Br⁻), leading to an anti-addition product. chemguide.co.uk For example, the reaction with bromine (Br₂) in an inert solvent would yield a dibrominated cyclohexane (B81311) derivative. chemguide.co.ukscience-revision.co.uk

Radical Addition: In the presence of radical initiators, such as peroxides, the addition of certain reagents like hydrogen bromide (HBr) can proceed via a radical chain mechanism. utexas.edualmerja.com This pathway leads to a different regioselectivity compared to electrophilic addition, known as anti-Markovnikov addition. almerja.comyoutube.com In the context of the cyclohexene ring in the title compound, which is symmetrically substituted with respect to the double bond's attachment point, the distinction between Markovnikov and anti-Markovnikov products is not applicable in the same way as with unsymmetrical alkenes. However, the mechanism of addition (ionic vs. radical) remains a key determinant of the reaction conditions and potential side reactions. Radical bromination can also compete with addition, leading to substitution at the allylic positions of the cyclohexene ring. acs.org

Table 4: Addition Reactions of the Cyclohexene Moiety

Reaction TypeReagentConditionsMajor Product
Electrophilic AdditionBr₂ in CCl₄Cold, darktrans-1,2-Dibromo-3-(1-methoxy-1H-indol-2-yl)cyclohexane chemguide.co.ukyoutube.com
Electrophilic AdditionHBrNo peroxides2-Bromo-3-(1-methoxy-1H-indol-2-yl)cyclohexane chemguide.co.uk
Radical AdditionHBrPeroxides (ROOR), light/heat3-Bromo-2-(1-methoxy-1H-indol-2-yl)cyclohexane utexas.edualmerja.com

Dehydrogenation and Aromatization Processes of the Cyclohexene Ring

The cyclohexene ring appended at the 2-position of the indole nucleus represents a latent phenyl group, which can be unmasked through dehydrogenation and aromatization processes. These transformations are of significant interest in organic synthesis as they provide a pathway to 2-phenylindole (B188600) derivatives, a common scaffold in medicinal chemistry and materials science.

The dehydrogenation of cyclohexene and its derivatives to form an aromatic ring is a well-established transformation, typically facilitated by transition metal catalysts. researchgate.netrsc.orgnih.gov Common catalysts for this process include palladium, platinum, and nickel, often supported on carbon. researchgate.net The reaction generally proceeds under thermal conditions and can be performed with or without a hydrogen acceptor. In the absence of an acceptor, the reaction is a direct dehydrogenation, releasing hydrogen gas. rsc.org Alternatively, oxidative dehydrogenation can be employed, where an oxidizing agent facilitates the removal of hydrogen atoms.

For this compound, the aromatization of the cyclohexene ring would lead to the formation of 1-methoxy-2-phenyl-1H-indole. This reaction is expected to proceed under standard dehydrogenation conditions. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the process. For instance, palladium-catalyzed aerobic dehydrogenation has been shown to be an effective method for converting cyclohexanones to phenols, a related transformation. researchgate.net

Table 1: Representative Catalysts for Dehydrogenation of Cyclohexene Derivatives

Catalyst Support Typical Conditions Reference
Palladium Carbon (Pd/C) High temperature, solvent reflux researchgate.net
Platinum Alumina (Pt/Al2O3) Gaseous phase, high temperature researchgate.net
Nickel Various High temperature researchgate.net

Influence of the 1-Methoxy Substituent on Reactivity

The presence of a methoxy group at the 1-position of the indole ring significantly modulates its electronic properties and, consequently, its reactivity. chim.it In contrast to N-H or N-alkyl indoles, the N-O bond in 1-methoxyindoles introduces unique electronic effects. The oxygen atom is highly electronegative, which might suggest an electron-withdrawing inductive effect. However, the lone pairs on the oxygen can participate in resonance with the indole ring, potentially acting as an electron-donating group.

This dual nature influences the regioselectivity of electrophilic substitution reactions on the indole nucleus. While electrophilic attack on the indole ring typically occurs at the C3 position, the electronic influence of the 1-methoxy group can alter this preference. Furthermore, the 1-methoxy group can impact the stability of intermediates formed during various reactions.

The synthesis of methoxy-substituted indoles is a strategy often employed to diversify the regiochemical outcomes of indole reactions. chim.it The enhanced reactivity of methoxy-activated indoles makes them valuable precursors for the synthesis of complex, biologically active molecules. chim.it

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Transition metals can catalyze a variety of transformations on the this compound scaffold. These reactions can target the indole core, the cyclohexene ring, or both.

For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could be envisaged on a halogenated derivative of the indole ring. Palladium catalysis is commonly used for the synthesis of indoles through Sonogashira coupling followed by cyclization. mdpi.com

Intramolecular reactions are also a possibility. For example, transition metal-catalyzed intramolecular [4+2] cycloadditions of dienyne systems containing nitrogen have been reported as a method for constructing hydroisoindole and hydroisoquinoline ring systems. williams.edu While the cyclohexene in the title compound is not a diene, related intramolecular cyclizations could potentially be induced under the right catalytic conditions.

Ruthenium-catalyzed cycloisomerization of alkynylanilides provides a pathway to 3-substituted indoles via a 1,2-carbon migration, proceeding through a vinylidene intermediate. acs.org Although the substrate is different, this highlights the potential for transition metals to mediate complex rearrangements in indole systems.

Table 2: Plausible Transition-Metal-Catalyzed Reactions on this compound Derivatives

Reaction Type Metal Catalyst Potential Transformation Reference
Cross-Coupling Palladium C-H arylation at C3 of the indole mdpi.com
Dehydrogenation Palladium, Platinum Aromatization of the cyclohexene ring researchgate.net
Cycloaddition Nickel Intramolecular [4+2] with a suitable diene partner williams.eduwilliams.edu

Enzymes offer a powerful tool for the selective transformation of organic molecules under mild conditions. For this compound, enzymatic reactions could target either the indole or the cyclohexene moiety.

Dioxygenase enzymes, for example, are known to catalyze the cis-dihydroxylation of aromatic and olefinic compounds. qub.ac.uk Toluene dioxygenase (TDO) has been shown to convert substituted phenols and anilines into cyclohex-2-en-1-one cis-diols. qub.ac.uk It is conceivable that a similar enzymatic system could hydroxylate the cyclohexene ring of the title compound, leading to chiral diol products. Further enzymatic transformations, such as those catalyzed by ene reductases or carbonyl reductases, could then lead to a variety of functionalized cyclohexanone (B45756) derivatives. qub.ac.uk

The indole nucleus itself can also be a substrate for enzymatic modification, although the 1-methoxy group might influence the substrate recognition and reactivity with specific enzymes.

Photochemical and thermal reactions can induce unique transformations that are often not accessible through conventional ground-state chemistry.

Photochemical Reactions: The cyclohexene moiety contains a π-bond that can undergo photochemical reactions. Upon UV irradiation, the cyclohexene ring could potentially undergo a [2+2] cycloaddition, either intramolecularly if a suitable π-system is present elsewhere in the molecule, or intermolecularly with another olefin. nih.govacs.org Photochemical electrocyclic reactions are also possible. For instance, conjugated dienes can undergo photochemical cyclization, and the stereochemical outcome is governed by orbital symmetry rules, often being complementary to the thermal process. pressbooks.pub While the cyclohexene in the title compound is not a conjugated diene, photoisomerization or other rearrangements could be induced.

Thermal Reactions: Thermally induced reactions could include pericyclic reactions such as sigmatropic rearrangements. For example, thermal 1,3-silyl migrations in allylic silanes are known to occur. mdpi.com Although not directly applicable here, it illustrates the potential for thermally induced rearrangements. More relevant to the title compound is the thermal dehydrogenation of the cyclohexene ring, as discussed earlier, which can occur at elevated temperatures, sometimes even without a catalyst. nih.gov

The stability of the 1-methoxyindole (B1630564) core under thermal and photochemical conditions would also be a factor. While indoles are generally robust, high energy conditions could lead to degradation or rearrangement.

Table 3: List of Compound Names

Compound Name
This compound
1-methoxy-2-phenyl-1H-indole
Palladium on carbon
Platinum on alumina

Advanced Analytical Techniques for Structural Elucidation and Quantification in Research Contexts

Chromatographic Separation Methods

Chromatography is indispensable for separating the target analyte from synthesis precursors, byproducts, or components of a complex matrix. The choice of method depends on the compound's volatility and polarity, as well as the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like many indole (B1671886) derivatives. nih.govresearchgate.netnih.govcetjournal.it For indole-cyclohexene structures, reversed-phase HPLC is typically the method of choice. A C18 or a phenyl-based column is commonly used to provide suitable retention and selectivity. cetjournal.itthermofisher.com

Method development involves optimizing the mobile phase composition—often a gradient mixture of an aqueous solvent (like water with formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (typically acetonitrile (B52724) or methanol)—to achieve efficient separation from other components. nih.govmdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, which can identify the characteristic indole chromophore. cetjournal.itthermofisher.com Fluorometric detection can also be employed for enhanced sensitivity and selectivity for certain indolic compounds. nih.govnih.gov

Table 1: Typical HPLC Parameters for the Analysis of Indole Compounds This table is a representative example based on established methods for related compounds.

ParameterTypical ConditionReference
ColumnReversed-Phase C18 or Phenyl-1 (e.g., 4.6 x 150 mm, 3-5 µm) cetjournal.itthermofisher.com
Mobile Phase AWater with 0.1% Formic Acid or 10 mM Ammonium Acetate mdpi.commdpi.com
Mobile Phase BAcetonitrile or Methanol (B129727) cetjournal.itmdpi.com
Elution ModeGradient nih.gov
Flow Rate0.5 - 1.0 mL/min phcog.com
Column Temperature25 - 40 °C thermofisher.com
DetectionUV/DAD (e.g., 220 nm, 280 nm) or Fluorescence (Ex: 280 nm, Em: 350 nm) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. frontiersin.org While the target compound, 2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole, may have limited volatility, GC-MS is highly relevant for analyzing related, smaller indole derivatives or potential volatile precursors and byproducts from its synthesis. notulaebotanicae.rooup.com

In a typical GC-MS analysis, the sample is injected into a heated inlet and separated on a capillary column, such as an HP-5MS, which has a non-polar stationary phase suitable for a wide range of organic molecules. notulaebotanicae.ro A temperature program is used to elute compounds based on their boiling points and interactions with the column. oup.com The separated compounds then enter the mass spectrometer, which acts as a highly specific detector, providing both molecular weight information and a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for identification. frontiersin.orgnotulaebotanicae.ro

Table 2: Representative GC-MS Conditions for Indole Derivative Analysis This table is a representative example based on established methods for related compounds.

ParameterTypical ConditionReference
ColumnHP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) notulaebotanicae.ro
Carrier GasHelium at ~1 mL/min notulaebotanicae.ro
Inlet Temperature250 - 280 °C oup.com
Oven ProgramInitial temp ~100-120°C, ramped to ~280-300°C oup.com
Ionization ModeElectron Ionization (EI) at 70 eV researchgate.net
MS DetectorMass Selective Detector or Quadrupole notulaebotanicae.ro
Scan Rangem/z 40-550 notulaebotanicae.ro

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC-MS, including higher resolution, greater sensitivity, and much faster analysis times. mdpi.comacs.org This makes it exceptionally well-suited for detecting and quantifying trace amounts of indole derivatives in complex mixtures. nih.govresearchgate.net The use of sub-2 µm particle columns (e.g., ACQUITY BEH C18) allows for more efficient separations. nih.gov

The coupling to a tandem mass spectrometer (MS/MS) provides an additional layer of specificity. nih.gov After ionization, typically via electrospray ionization (ESI), a specific precursor ion corresponding to the protonated molecule [M+H]⁺ of the target compound is selected. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for precise quantification even in the presence of co-eluting interferences. mdpi.com

Table 3: Common UPLC-MS/MS Parameters for Indole Alkaloid Analysis This table is a representative example based on established methods for related compounds.

ParameterTypical ConditionReference
ColumnUPLC BEH C18 or HSS T3 (e.g., 2.1 x 100 mm, 1.7 µm) phcog.comnih.gov
Mobile Phase A0.1% Formic Acid in Water phcog.comnih.gov
Mobile Phase BAcetonitrile nih.gov
Flow Rate0.3 - 0.5 mL/min phcog.comnih.gov
Ionization SourceElectrospray Ionization (ESI), Positive Mode mdpi.com
MS ModeMultiple Reaction Monitoring (MRM) or Full Scan TOF-MS mdpi.comphcog.com

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structure elucidation. mendeley.com A full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would be required to definitively confirm the structure of this compound.

¹H NMR: This spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the aromatic protons on the indole ring, the olefinic protons of the cyclohexene (B86901) ring, the methoxy (B1213986) group singlet, and the aliphatic protons of the cyclohexene ring. researchgate.netchemicalbook.com

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. acs.orgresearchgate.net The chemical shifts would distinguish between aromatic, olefinic, aliphatic, and methoxy carbons.

2D NMR:

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling relationships, helping to trace the connectivity within the cyclohexene ring and the indole aromatic system. mendeley.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the cyclohexene ring to the C2 position of the indole and the methoxy group to the indole nitrogen (N1). mendeley.com

Table 4: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted chemical shifts (δ in ppm) based on known values for indole, N-methoxyindole, and cyclohexene substructures. Actual values may vary.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
Indole C2~140-142--
Indole C3~105-107~6.4-6.6s
Indole C4~121-123~7.5-7.7d
Indole C5~122-124~7.1-7.3t
Indole C6~120-122~7.1-7.3t
Indole C7~110-112~7.4-7.6d
Indole C8 (C3a)~129-131--
Indole C9 (C7a)~137-139--
N-OCH₃~60-63~4.0-4.2s
Cyclohexene C1'~35-40~3.8-4.1m
Cyclohexene C2'~128-130~5.8-6.0m
Cyclohexene C3'~126-128~5.9-6.1m
Cyclohexene C4'~25-28~2.0-2.2m
Cyclohexene C5'~22-25~1.6-1.8m
Cyclohexene C6'~30-33~1.8-2.0m

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of the target compound. High-Resolution Mass Spectrometry (HRMS), often using an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass of the molecular ion with very high accuracy (typically <5 ppm error), allowing for the unambiguous determination of its elemental formula (e.g., C₁₅H₁₇NO). rsc.org

Tandem MS (MS/MS) experiments are used to study the fragmentation pathways of the molecule. nih.gov For this compound, characteristic fragmentation would likely involve:

Cleavage of the N-O bond, resulting in the loss of the methoxy group.

Fragmentation of the cyclohexene ring, such as a retro-Diels-Alder reaction leading to the loss of ethene.

Loss of the entire cyclohexene substituent from the indole C2 position.

Fragmentation of the indole core itself, which produces characteristic ions such as m/z 130. nih.govscirp.org

Analyzing these fragmentation patterns provides strong confirmatory evidence for the proposed structure. researchgate.netscielo.br

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the definitive identification of individual components. nist.gov For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC-MS analysis. The gas chromatograph separates the compound from impurities based on its boiling point and polarity, while the mass spectrometer provides information on its molecular weight and structural fragments.

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion (M+•) peak. The fragmentation pattern will be characteristic of the molecule's structure. Key fragmentation pathways would likely involve:

Retro-Diels-Alder reaction of the cyclohexene ring, leading to the loss of ethene (C2H4, 28 Da), a characteristic fragmentation for cyclohexene derivatives. jove.com This would result in a significant fragment ion at [M-28]+•. docbrown.infojove.com

Loss of the methoxy group (-OCH3, 31 Da) from the molecular ion, resulting in a fragment at [M-31]+.

Cleavage of the bond between the indole ring and the cyclohexenyl substituent , which could lead to ions corresponding to the 1-methoxyindole (B1630564) cation or the cyclohexenyl cation.

Fragmentation of the cyclohexenyl ring itself through the loss of alkyl radicals. beilstein-journals.org

A predicted GC-MS fragmentation summary is provided in Table 4.2.

Table 4.2: Predicted Key GC-MS (EI) Fragments for this compound

m/z (mass-to-charge ratio)Predicted Fragment IdentityFragmentation Pathway
239[M]+• (Molecular Ion)Ionization of the parent molecule
211[M - C2H4]+•Retro-Diels-Alder reaction in the cyclohexenyl ring docbrown.infojove.com
208[M - OCH3]+Loss of the N-methoxy group
158[M - C6H9]+ (1-methoxy-1H-indol-2-yl cation)Cleavage of the C2-Cyclohexenyl bond
81[C6H9]+ (Cyclohexenyl cation)Cleavage of the C2-Cyclohexenyl bond

Note: The predicted fragmentation is based on established fragmentation patterns of related structural motifs. Actual fragmentation may vary based on instrumental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. It is particularly useful for analyzing indole derivatives in complex biological or environmental samples. A reversed-phase HPLC system, likely using a C18 column, would effectively separate the compound based on its hydrophobicity.

Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically produces a protonated molecule [M+H]+ in positive ion mode. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by inducing fragmentation of the selected parent ion. The fragmentation in ESI-MS/MS is often more controlled than in EI-MS and can provide specific structural information. For this compound, collision-induced dissociation (CID) of the [M+H]+ ion would likely result in fragments corresponding to the loss of neutral molecules such as methanol (CH3OH) or the cyclohexene moiety.

Computational Chemistry and Theoretical Modeling of 2 Cyclohex 2 En 1 Yl 1 Methoxy 1h Indole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic nature and intrinsic molecular properties of 2-(cyclohex-2-en-1-yl)-1-methoxy-1H-indole. These methods offer a molecular-level understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of substituted indoles, providing a balance between computational cost and accuracy. rsc.org For this compound, DFT calculations can predict how the substituents modulate the electron distribution across the indole (B1671886) ring. The N-methoxy group is generally an electron-donating group, which would increase the electron density of the indole system. The 2-cyclohexenyl substituent's effect is more complex; while alkyl groups are typically weakly electron-donating, the presence of the π-bond in the cyclohexene (B86901) ring can influence the electronic landscape.

DFT calculations, such as those using the B3LYP functional, are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. Substituents that are electron-donating tend to raise the HOMO energy, making the molecule more susceptible to oxidation. rsc.org Quantum chemical calculations on indole radical cations have shown that the spin density distribution is significantly affected by the nature of the substituent, which in turn can dictate the outcomes of subsequent coupling reactions. rsc.orgrsc.org

A theoretical analysis would predict that the N-methoxy group enhances the electron density of the indole core, while the C2-cyclohexenyl group influences the frontier molecular orbitals through both inductive and hyperconjugative effects.

Table 1: Predicted Electronic Properties (Theoretical) This table presents hypothetical data based on trends observed in DFT studies of substituted indoles.

Property Predicted Value Significance
HOMO Energy -5.8 eV Indicates susceptibility to electrophilic attack and oxidation.
LUMO Energy -0.9 eV Relates to electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap 4.9 eV Correlates with chemical reactivity and electronic transition energy.

Ab Initio Methods for Molecular Properties

Ab initio (from first principles) methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular properties without reliance on empirical parameters. For a molecule like this compound, ab initio calculations such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be invaluable for benchmarking geometries and energies.

These methods are used to calculate a range of fundamental properties. The optimized molecular geometry provides precise bond lengths, bond angles, and dihedral angles. Vibrational frequency calculations can predict the infrared (IR) spectrum, aiding in the identification of characteristic functional group vibrations, such as the C=C stretch of the cyclohexene ring and various modes of the indole system. Other properties, including dipole moment, polarizability, and thermochemical data like heat of formation, can also be determined with high accuracy.

Table 2: Predicted Molecular Properties (Theoretical) This table presents hypothetical data based on known values for constituent fragments like 5-methoxyindole (B15748) and cyclohexane (B81311).

Property Predicted Value Method
Dipole Moment 2.1 D MP2/aug-cc-pVDZ
Polar Surface Area 25.0 Ų Calculated from 3D geometry. nih.gov
Rotatable Bonds 2 (Indole-Cyclohexene, N-O)

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are essential for exploring the conformational landscape and dynamic behavior of flexible molecules over time. nih.gov For this compound, MD simulations can reveal the preferred orientations of the cyclohexenyl group relative to the indole plane and the rotational dynamics of the N-methoxy group.

An MD simulation would typically place the molecule in a solvent box (e.g., water or a nonpolar solvent) to mimic solution-phase conditions. The simulation would track the atomic trajectories over nanoseconds, governed by a force field that approximates the potential energy of the system. Such simulations can identify low-energy conformational states and the energy barriers separating them. acs.org This is particularly important for understanding how the molecule might interact with a biological receptor or a catalytic surface, as its shape and flexibility are key determinants of binding.

Furthermore, MD simulations can illuminate the non-covalent interactions, such as π-stacking or van der Waals forces, that stabilize certain conformations. The results can be visualized through trajectory analysis and quantified by calculating properties like the root-mean-square deviation (RMSD) to assess structural stability and flexibility. acs.org

Conformational Analysis of the Cyclohex-2-en-1-yl Moiety and Indole-Cyclohexene Ring Fusion

The linkage between the indole C2 atom and the chiral C1' atom of the cyclohexene ring introduces significant conformational complexity. The analysis must consider both the intrinsic dynamics of the cyclohexene ring and its steric interaction with the bulky indole substituent.

Ring Inversion and Puckering Dynamics

The cyclohexene ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as half-chair and boat forms. youtube.com The process of interconversion between these forms is known as ring inversion or pseudorotation. acs.orgnih.gov Unlike cyclohexane, where the chair form is overwhelmingly dominant, the energy landscape of cyclohexene is more complex. The energy barrier for this ring inversion is influenced by its substituents.

For this compound, the large indole group attached to the C1' position will create a significant steric bias. The ring will preferentially adopt conformations that minimize steric clash between the indole and the hydrogens on the cyclohexene ring. The indole group can occupy either a pseudo-axial or a pseudo-equatorial position, and the energy difference between these two states will dictate the conformational equilibrium. libretexts.org Studies on similar cyclic systems show that bulky substituents significantly affect ring dynamics and can lower the energy barrier for ring inversion by destabilizing the ground state. acs.org The dynamics of this puckering can be characterized using Cremer-Pople parameters, which provide a quantitative description of the ring's shape. nih.gov

Table 3: Theoretical Ring Inversion Energy Barriers This table presents hypothetical data based on literature values for substituted cyclohexenes and related systems.

Interconversion Predicted Energy Barrier (kcal/mol) Note
Half-Chair (Indole pseudo-eq) ⇌ Half-Chair (Indole pseudo-ax) ~5-7 This barrier is influenced by the steric bulk of the indole group.

Stereochemical Influence of the Cyclohexene Substructure

The attachment of the cyclohexene ring to the indole creates a chiral center at C1' of the cyclohexene. The stereochemistry at this center fundamentally defines the three-dimensional structure of the entire molecule. The relative orientation of the indole substituent (pseudo-axial or pseudo-equatorial) is a direct consequence of this chirality and the ring's puckering. youtube.com

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical investigations into reaction mechanisms typically employ quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to map out the potential energy surface of a chemical reaction. This process allows for the identification of reactants, products, intermediates, and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate.

For a molecule like this compound, theoretical studies could elucidate the mechanisms of its formation or its subsequent reactions. For instance, the synthesis of this compound likely involves the formation of a bond between the cyclohexenyl moiety and the indole core. Computational modeling could pinpoint the transition state for this bond-forming step, revealing its geometry and energy. This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

Furthermore, theoretical studies can predict the feasibility of various reaction pathways. By calculating the activation energies for different potential mechanisms, researchers can determine the most likely route a reaction will follow. However, specific data regarding the transition state energies and geometries for reactions involving this compound are not available in the reviewed literature.

In Silico Prediction of Molecular Interactions

In silico methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting how a molecule might interact with biological targets, such as proteins or nucleic acids. These predictions are foundational in the field of drug discovery and design.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking study includes a binding affinity score, which estimates the strength of the interaction, and a detailed visualization of the binding mode, showing specific interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking.

For this compound, docking studies could be performed against a variety of protein targets to hypothesize its potential biological activity. The indole scaffold is a common feature in many biologically active compounds, suggesting that this molecule could interact with various receptors. However, without specific studies, any potential interactions remain speculative.

Molecular dynamics simulations can further refine the understanding of these interactions by simulating the movement of the ligand-receptor complex over time. This provides insights into the stability of the binding and the conformational changes that may occur upon binding.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Cyclohex 2 En 1 Yl 1 Methoxy 1h Indole Derivatives

Correlating Structural Modifications with Chemical Activity Profiles

The biological activity of indole (B1671886) derivatives is intricately linked to the nature and position of substituents on the indole ring. researchgate.net Modifications to this scaffold can significantly alter a compound's interaction with biological targets, thereby influencing its therapeutic potential. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For indole derivatives, QSAR models have been successfully developed to predict activities such as anticancer and antimicrobial effects. physchemres.orgung.ac.id In the context of 2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole derivatives, a QSAR model could elucidate the quantitative impact of various substitutions on their activity. For instance, a model for Pim1 kinase inhibitors based on 3,5-disubstituted indoles demonstrated high predictive accuracy, highlighting the potential of this approach. physchemres.org Similarly, QSAR studies on indole derivatives as phosphodiesterase IV inhibitors have identified key features for enhanced affinity. nih.gov Such models for our target compound would likely incorporate descriptors for steric, electronic, and hydrophobic properties to predict the bioactivity of novel analogues.

Ligand-Based and Structure-Based Design Principles

Drug design can be approached from two main perspectives: ligand-based and structure-based. Ligand-based design relies on the knowledge of other molecules that bind to the target of interest. For instance, the design of indole derivatives as benzodiazepine (B76468) receptor (BzR) ligands was initially guided by the structure of known binders. nih.gov Structure-based design, on the other hand, utilizes the 3D structure of the biological target. acs.org A notable example is the design of indole-aripiprazole hybrids, where the indole fragment was intended to interact with specific residues in the D2 receptor's binding pocket. researchgate.net For this compound derivatives, a ligand-based approach might involve comparing their conformations with known active compounds for a particular target. A structure-based approach would leverage the crystal structure of a target enzyme or receptor to design derivatives with optimal interactions.

Impact of Substitution at the Indole Nitrogen (N1) and Carbon Positions (C2, C3)

The N1, C2, and C3 positions of the indole ring are critical for modulating biological activity. researchgate.netnih.gov

N1 Position: Substitution at the N1 position can significantly influence a compound's properties. In some cases, an unsubstituted N-H group is crucial for activity, as it can act as a hydrogen bond donor. nih.gov For example, many indole derivatives with strong cytoprotective properties lack a substituent at the N1 position. nih.gov Conversely, N-substituted indoles have demonstrated a range of biological effects, including anti-inflammatory and antimicrobial activities. nih.govresearchgate.net The presence of bulky or electron-withdrawing groups at N1 can sometimes diminish activity. nih.gov

C2 and C3 Positions: The C2 and C3 positions are the most activated sites for substitution in the indole ring. nih.gov C2, C3-disubstituted indoles are prevalent in bioactive natural products and medicinal chemistry. researchgate.net The nature of the substituent at C2 plays a pivotal role in determining the specific cytotoxic activity of indole compounds. researchgate.net The C3 position is the most common site of substitution in simple indole alkaloids. nih.gov Introducing various functional groups at C2 and C3 can lead to compounds with anticancer, anti-coronavirus, and anti-diabetic activities. nih.gov

The following table summarizes the general effects of substitutions at these positions based on studies of various indole derivatives.

PositionType of SubstitutionGeneral Effect on Activity
N1 Unsubstituted (-H)Often crucial for hydrogen bonding and can enhance cytoprotective activity. nih.gov
N1 Alkyl, ArylCan lead to a variety of activities including anti-inflammatory and antimicrobial effects. nih.govresearchgate.net
C2 Various groupsThe nature of the substituent is critical for specific cytotoxic activity. researchgate.net
C3 Various groupsA common substitution site in bioactive alkaloids; can impart anticancer and antiviral properties. nih.gov

Effects of Substitutions and Modifications on the Cyclohex-2-en-1-yl Ring

The cyclohexenyl ring at the C2 position is a significant structural feature. Modifications to this ring can impact how the molecule interacts with its biological target. The size and conformation of cycloalkyl groups can influence binding properties. researchgate.net For instance, in a study of artificial carbohydrate receptors, the replacement of isopropyl groups with cycloalkyl groups of varying sizes affected their binding affinities. researchgate.net Similarly, modifications to the cyclohexenyl ring of this compound, such as altering the ring size, introducing substituents, or changing the position of the double bond, would likely modulate its biological activity by altering its shape and steric profile.

Role of the 1-Methoxy Group in Modulating Molecular Interactions and Properties

The presence of a methoxy (B1213986) group on the indole ring is known to enhance its reactivity and is a feature of many naturally occurring, biologically active indoles. chim.it A methoxy group at the N1 position, as seen in N-methoxy-1H-indole-1-carboxamides, can influence the molecule's reactivity and participate in selective coupling reactions. acs.org Methoxy-substituted indole derivatives have shown potent anticancer and antioxidant activities. nih.gov The 1-methoxy group in this compound likely influences its electronic properties and conformational preferences, which in turn can affect its interactions with biological macromolecules.

Exploration of Stereoisomeric Effects on Activity and Interactions

The this compound molecule contains a chiral center at the point of attachment of the cyclohexenyl ring to the indole core. Therefore, it can exist as a pair of enantiomers. Stereochemistry is often a critical determinant of biological activity. mdpi.com For example, in a series of 3-substituted indoles, a highly enantioselective and diastereoselective reaction was developed, and the resulting compounds showed promising anticancer activity. nih.gov The different spatial arrangement of the cyclohexenyl group in the two enantiomers of this compound could lead to significantly different binding affinities and efficacies at a chiral biological target. Therefore, the separation and individual testing of these stereoisomers would be essential to fully understand their pharmacological profiles.

Applications of Indole Cyclohexene Scaffolds in Chemical Biology and Advanced Materials Research

Utilization in Chemical Probe Design

There is no available scientific literature detailing the utilization of 2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole as a chemical probe.

In a broader context, the indole (B1671886) scaffold is utilized in the design of chemical probes due to its intrinsic fluorescence properties and its ability to be chemically modified. These probes are designed to study biological processes, such as the interaction between molecules. For instance, fluorescently labeled analogs of bioactive compounds are synthesized to visualize their distribution and interaction with cellular targets like chemokine receptors. nih.gov However, no such application has been reported for this compound.

Investigation of Molecular Interactions with Biological Macromolecules (e.g., protein binding mechanisms, enzyme inhibition at a molecular level)

No studies have been published on the molecular interactions of this compound with biological macromolecules. Consequently, there is no data on its protein binding mechanisms or enzyme inhibition at a molecular level.

The indole scaffold is a common feature in molecules that interact with a wide range of biological macromolecules. For example, various indole derivatives have been synthesized and evaluated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.govnih.gov The general structure of indole allows it to fit into the binding pockets of various proteins, and modifications to the scaffold can enhance binding affinity and selectivity. cardiff.ac.uk Despite these general principles, the specific binding properties of this compound remain uninvestigated.

Role as a Privileged Scaffold for Rational Compound Design in Chemical Biology

The compound this compound has not been specifically identified or utilized as a privileged scaffold in rational compound design.

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. The indole nucleus is widely regarded as a privileged scaffold in medicinal chemistry and drug discovery. nih.gov This is due to its prevalence in natural products with diverse biological activities and its versatility for chemical modification, leading to the development of numerous therapeutic agents. nih.govnih.gov While the indole-cyclohexene framework could potentially serve as a basis for designing new bioactive compounds, the specific compound this compound has not been explored in this capacity.

Potential in Functional Materials and Sensor Technologies

There is no research available on the potential of this compound in the development of functional materials or sensor technologies.

The inherent photophysical properties of the indole ring have led to the development of some indole derivatives as fluorescent sensors for detecting ions and other small molecules. The synthesis of new indole derivatives for applications in materials science is an active area of research. nih.gov However, the specific properties and potential applications of this compound in this field have not been reported.

Q & A

Q. Advanced

  • Molecular docking : AutoDock Vina to assess binding affinity with targets like COX-2 or serotonin receptors .
  • ADMET prediction : SwissADME or pkCSM to estimate logP (<3.5), solubility, and blood-brain barrier permeability .
  • DFT calculations : Gaussian 16 for HOMO-LUMO gaps and electrostatic potential maps to guide derivatization .

How can researchers validate the purity of synthetic batches for pharmacological testing?

Q. Basic

  • HPLC : Use C18 columns with MeCN:H2_2O gradients (e.g., 70:30 to 90:10) and UV detection at 254 nm .
  • Melting point : Compare with literature values (e.g., 145–148°C for structurally similar indoles) .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

What are the limitations of current synthetic methods for scaling up production of this compound?

Q. Advanced

  • Catalyst cost : Pd-based systems are expensive; alternatives like Ni or Fe catalysts are less efficient .
  • Purification : Flash chromatography is time-consuming for large batches; switch to recrystallization (e.g., EtOH/H2_2O) .
  • Yield variability : Optimize stoichiometry (e.g., 1.2 eq. cyclohexenyl bromide) and exclude moisture to stabilize intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.